4-Imidazol-1-ylmethylphenylamine

描述

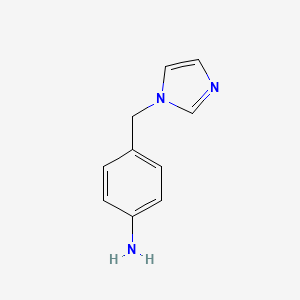

4-Imidazol-1-ylmethylphenylamine (CAS 56643-85-7) is an aromatic amine derivative featuring an imidazole ring linked to a phenyl group via a methylene bridge. Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.22 g/mol . The compound is also known by synonyms such as 1-(4-Aminobenzyl)-1H-imidazole and 4-(1H-Imidazol-1-ylmethyl)aniline .

属性

IUPAC Name |

4-(imidazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHAOTHIDTUSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361425 | |

| Record name | 4-Imidazol-1-ylmethylphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-85-7 | |

| Record name | 4-(1-Imidazolylmethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056643857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazol-1-ylmethylphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-IMIDAZOLYLMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BTW3ZDT8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

4-Imidazol-1-ylmethylphenylamine, also known as N-[4-(1H-imidazol-1-ylmethyl)phenyl]amine, is a synthetic organic compound that has garnered attention for its diverse biological activities. The imidazole ring in its structure is known for conferring various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features an imidazole ring attached to a phenyl group. Its IUPAC name is N-[4-(imidazol-1-ylmethyl)phenyl]amine, and its molecular formula is . The presence of the imidazole moiety is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | N-[4-(1H-imidazol-1-ylmethyl)phenyl]amine |

| Molecular Weight | 200.24 g/mol |

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. This compound has shown promising results against various pathogens. For instance, studies have demonstrated its effectiveness against Candida species, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity Against Candida Species

| Compound | MIC (µg/mL) | Comparison with Fluconazole (MIC > 100 µg/mL) |

|---|---|---|

| This compound | 25 | More potent than fluconazole |

| Miconazole | 0.0188 | Standard reference |

The mechanism of action of this compound involves interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property is particularly relevant in the context of antimicrobial action, where it may disrupt essential metabolic pathways in pathogens .

Study on Antifungal Activity

In a study published in the journal Molecules, researchers evaluated the antifungal activity of several imidazole derivatives, including this compound. The results indicated that this compound exhibited significant anti-Candida activity, outperforming fluconazole in certain assays .

Synthesis and Derivative Development

Another research effort focused on synthesizing derivatives of imidazole compounds to enhance their biological activity. Modifications to the aromatic ring were explored to improve efficacy against resistant strains of fungi. The findings highlighted that specific substitutions could lead to enhanced potency .

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable candidate for drug development. Its potential applications include:

- Antifungal Agents : Targeting resistant fungal infections.

- Antimicrobial Agents : Broad-spectrum activity against bacteria and fungi.

相似化合物的比较

Table 1: Key Properties of this compound and Related Compounds

Structural and Functional Analysis

However, this modification may reduce reactivity in coupling reactions due to decreased nucleophilicity.

(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride (CAS 25372-03-6) The hydrochloride salt form improves solubility in polar solvents, making it preferable for formulations requiring high bioavailability. The ionic nature, however, may limit compatibility with non-polar reaction conditions .

The ethylamine chain introduces conformational flexibility, which may influence pharmacokinetics .

4-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 883291-45-0)

- The methyl group on the imidazole ring introduces steric hindrance, which could reduce metabolic degradation by cytochrome P450 enzymes, thereby improving plasma half-life .

Research Findings and Trends

- Synthetic Accessibility : Derivatives like the chlorinated compound 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () highlight the role of electron-withdrawing groups (e.g., nitro, chloro) in directing regioselective reactions, though these are less biologically relevant than amine-functionalized analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。